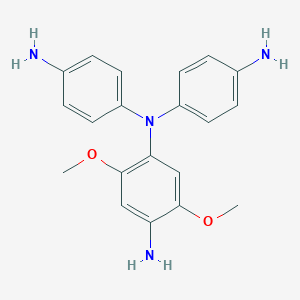
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine, also known as DABA, is a chemical compound that has been widely used in scientific research. DABA is a diamine derivative of 2,5-dimethoxybenzene and is a member of the phenylenediamine family. The compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and swelling. By inhibiting COX enzymes, N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine reduces the production of prostaglandins and, thus, reduces inflammation.
Efectos Bioquímicos Y Fisiológicos
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has several advantages as a reagent in lab experiments. The compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. However, N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has some limitations. The compound is insoluble in water and requires organic solvents for dissolution. It is also toxic in high concentrations and requires careful handling.
Direcciones Futuras
There are several future directions for research involving N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine. The compound has shown promising results in the treatment of various inflammatory conditions, such as arthritis and colitis. Further research is needed to determine the optimal dosage and administration of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine for these conditions. The compound has also shown anti-cancer properties and may have potential as a chemotherapeutic agent. Further research is needed to determine the mechanism of action and efficacy of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine in cancer treatment.
Métodos De Síntesis
The synthesis of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine can be achieved through various methods, including the reduction of 2,5-dimethoxybenzene-1,4-dinitro compound, the reaction of 2,5-dimethoxybenzene-1,4-diamine with 4-fluoronitrobenzene, and the reaction of 4-amino-2,5-dimethoxybenzoic acid with 4-nitroaniline. The most commonly used method involves the reduction of 2,5-dimethoxybenzene-1,4-dinitro compound using SnCl~2~. The yield of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine obtained from this method is around 70%.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been extensively used in scientific research, especially in the field of biochemistry and pharmacology. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a reagent in the synthesis of various organic compounds.
Propiedades
Número CAS |
106790-29-8 |
|---|---|
Nombre del producto |
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine |
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-N,1-N-bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine |
InChI |
InChI=1S/C20H22N4O2/c1-25-19-12-18(20(26-2)11-17(19)23)24(15-7-3-13(21)4-8-15)16-9-5-14(22)6-10-16/h3-12H,21-23H2,1-2H3 |
Clave InChI |
AMRIFVYXXYRMAS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
SMILES canónico |
COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Sinónimos |
N,N-Bis(4-aminophenyl)-2,5-dimethoxy-1,4-benzenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



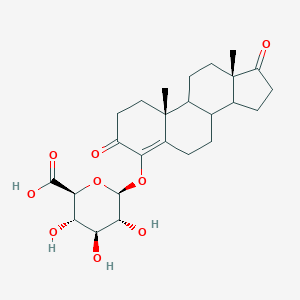
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
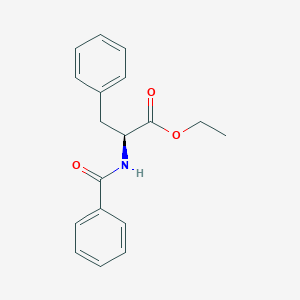
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)

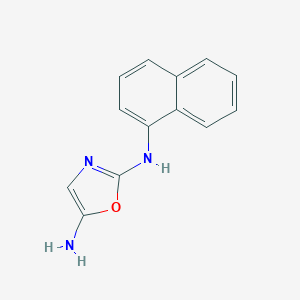


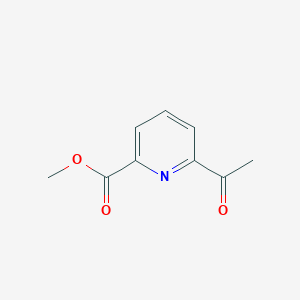
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
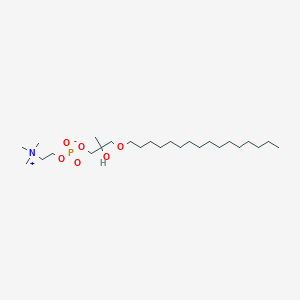
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
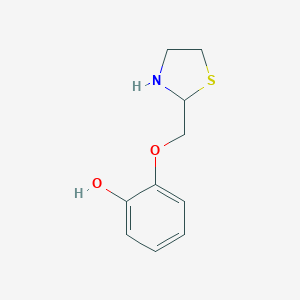
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)